3-(3-Amino-4-methylphenyl)propanoic acid
Overview
Description
“3-(3-Amino-4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number 827601-54-7 . It has a linear formula of C10H13NO2 and a molecular weight of 179.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) . This indicates that the compound contains a 3-amino-4-methylphenyl group attached to a propanoic acid group .The melting point of a similar compound, “3-Amino-3-(4-methoxyphenyl)propionic acid”, is 230 °C (dec.) (lit.) , which might give an indication of the physical properties of “3-(3-Amino-4-methylphenyl)propanoic acid”.
Scientific Research Applications
Enantioseparation by Countercurrent Chromatography
Research by Yang Jin et al. (2020) explored the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, highlighting the significant role of hydroxypropyl-β-cyclodextrin as a chiral selector. Although not directly focusing on "3-(3-Amino-4-methylphenyl)propanoic acid," this study provides insights into enantioseparation techniques relevant for similar compounds (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).
Asymmetric Biocatalysis
A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by Yi Li et al. (2013) utilized Methylobacterium oryzae for the production of S-dapoxetine, highlighting the potential of microbial strains in the synthesis of pharmaceutical intermediates (Yi Li, Wen-feng Wang, Yu Huang, Q. Zou, & Guojun Zheng, 2013).
Modification of Hydrogels
Research by H. M. Aly and H. L. A. El-Mohdy (2015) on the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, explored enhancements in thermal stability and biological activities for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Hydrogen Bonding and Polymorphism
A study on amino alcohol salts with quinaldinate, including compounds similar to "3-(3-Amino-4-methylphenyl)propanoic acid," was conducted by Nina Podjed and B. Modec (2022), providing insights into hydrogen bonding and polymorphism relevant to pharmaceutical compound design (Nina Podjed & B. Modec, 2022).
properties
IUPAC Name |
3-(3-amino-4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFHUKLDWGOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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